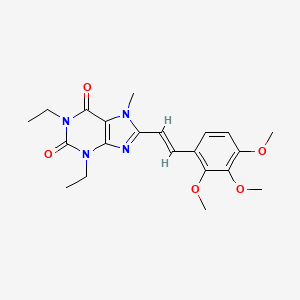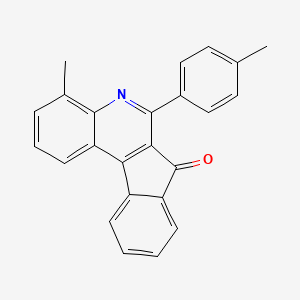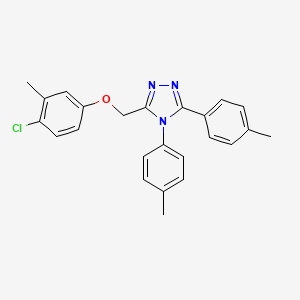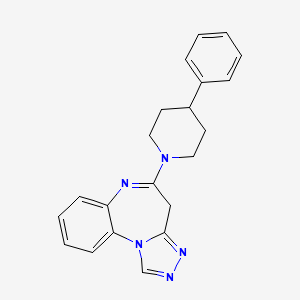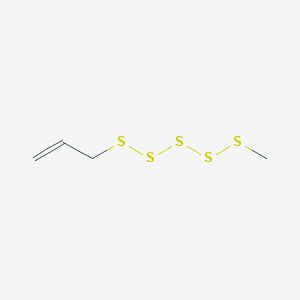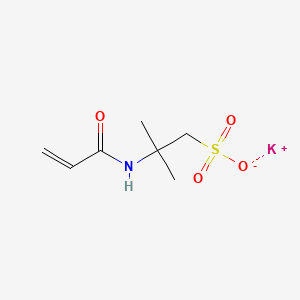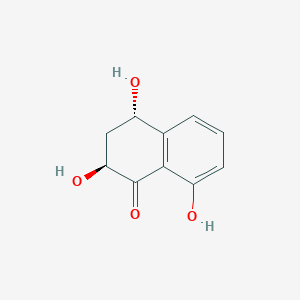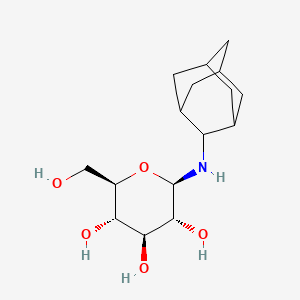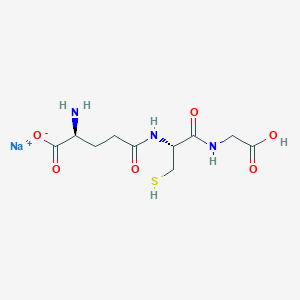
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2S,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trachelanthic acid is a necic acid component of pyrrolizidine alkaloids, which are naturally occurring compounds found in various plant species. These alkaloids are known for their toxicological properties and are often studied for their potential medicinal applications. Trachelanthic acid is structurally similar to other necic acids like viridifloric acid and echimidinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trachelanthic acid involves several steps. One common method includes the diastereoselective reduction of a side-chain keto group in a precursor compound, such as (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one. This reduction can be achieved using reagents like diisobutylaluminum hydride (i-Bu2AlH) in ether, leading to the formation of intermediates that can be hydrolyzed to yield trachelanthic acid .
Industrial Production Methods: While specific industrial production methods for trachelanthic acid are not well-documented, the synthesis typically follows similar organic chemistry principles used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: Trachelanthic acid undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert alcohol groups back to ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Reduction: Diisobutylaluminum hydride (i-Bu2AlH), lithium tri-sec-butylborohydride (LiBH(s-Bu)3)
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: Strong nucleophiles such as sodium hydride (NaH) or organolithium reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of keto groups typically yields alcohols, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
Trachelanthic acid is primarily studied in the context of pyrrolizidine alkaloids, which have significant biological and toxicological properties. These compounds are investigated for their potential medicinal applications, including their use as anti-cancer agents and their role in plant defense mechanisms . Additionally, trachelanthic acid and its derivatives are used in the synthesis of other complex organic molecules, making them valuable in organic chemistry research .
Mechanism of Action
Trachelanthic acid is structurally similar to other necic acids such as viridifloric acid and echimidinic acid . These compounds share common features, including their role as components of pyrrolizidine alkaloids. trachelanthic acid is unique in its specific stereochemistry and the particular alkaloids it forms. For example, viridifloric acid and echimidinic acid differ in their side-chain structures and the specific alkaloids they produce .
Comparison with Similar Compounds
- Viridifloric acid
- Echimidinic acid
- Retronecine
- Indicine
- Intermedine
Properties
CAS No. |
23944-48-1 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m1/s1 |
InChI Key |
KXEISHUBUXWXGY-VDTYLAMSSA-N |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)O)O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


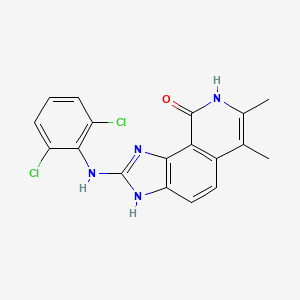
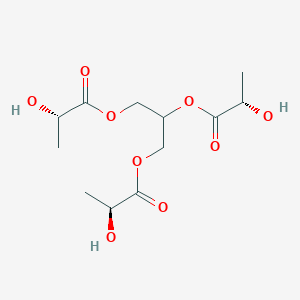
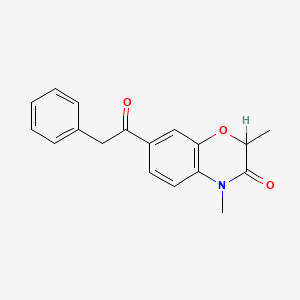
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)
